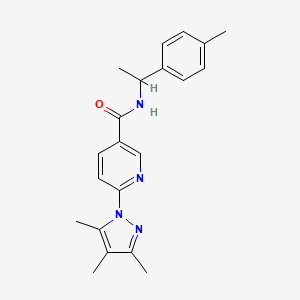

N-(1-(p-tolyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

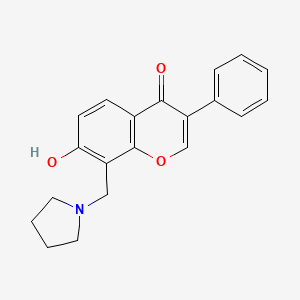

N-(1-(p-tolyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide (TAK-659) is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the development and activation of B cells, which are essential for the immune response. TAK-659 has been extensively studied for its potential use in treating various B cell malignancies and autoimmune diseases.

Scientific Research Applications

Synthesis and Biological Activities

N-(1-(p-tolyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide and related compounds have been studied for their potential in various biological activities. For instance, a study on novel N-substitutedphenyl-2-pyrazolylnicotinamides, with similar structural characteristics, showed insecticidal and fungicidal activities. Specifically, certain compounds exhibited a mortality rate of 70% against Mythimna separata Walker and significant growth inhibitory rates against Physalospora piricola and Alternaria solani Sorauer (Shang et al., 2019).

Antifungal Activity

Another research highlighted the synthesis of 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, demonstrating significant antifungal activity against various fungi affecting fruits and crops. These compounds also showed potent inhibitory effects against SDH enzymes, suggesting their role as effective SDH inhibitors (Liu et al., 2020).

Chemical Genetics in Plant Biology

Research in chemical genetics revealed that certain N-substituted pyrazoles can induce a triple response in Arabidopsis, similar to ethylene. This suggests their potential use in understanding plant hormone actions and possibly in agricultural applications (Oh et al., 2017).

Corrosion Inhibition

Pyrazole derivatives have been investigated for their utility in industrial processes, such as corrosion inhibition in mild steel. This application is significant for industries like metallurgy and manufacturing, where corrosion is a major issue (Dohare et al., 2017).

Antimicrobial and Anticancer Potential

Several studies have synthesized and tested pyrazole derivatives for their antimicrobial and anticancer activities. These compounds show promise as therapeutic agents in medical research, particularly in targeting specific cancer cell lines and microbial strains (Gomha et al., 2016).

properties

IUPAC Name |

N-[1-(4-methylphenyl)ethyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-13-6-8-18(9-7-13)16(4)23-21(26)19-10-11-20(22-12-19)25-17(5)14(2)15(3)24-25/h6-12,16H,1-5H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMIJGIZBINEEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)NC(=O)C2=CN=C(C=C2)N3C(=C(C(=N3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(p-tolyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-Methoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2808168.png)

![(3E)-3-[(2,6-dichlorophenyl)methylidene]chromen-4-one](/img/structure/B2808170.png)

![3-Benzyl-7-[(2-chlorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2808175.png)

![2-(3,5-Dimethoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2808177.png)

![2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2808183.png)

![4-isobutyl-N-isopropyl-2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2808187.png)

![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2808190.png)